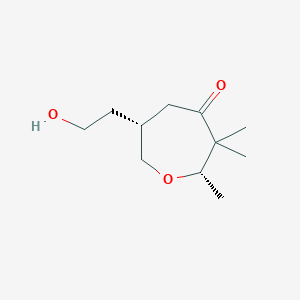
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one is a chemical compound with a unique structure that includes an oxepane ring, which is a seven-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one typically involves the following steps:
Formation of the Oxepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor. For example, a precursor with a hydroxyl group and a leaving group can undergo intramolecular nucleophilic substitution to form the oxepane ring.
Introduction of the Hydroxyethyl Group: This step involves the addition of a hydroxyethyl group to the oxepane ring. This can be done through a nucleophilic substitution reaction where the oxepane ring is treated with a hydroxyethyl halide under basic conditions.
Introduction of the Trimethyl Groups: The final step involves the introduction of the trimethyl groups to the oxepane ring. This can be achieved through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxepane ring can be reduced to form a more saturated ring structure.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a more saturated oxepane ring.
Substitution: Formation of various substituted oxepane derivatives.
Applications De Recherche Scientifique
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure may make it a candidate for the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R,4S,5S,6R)-2-{[(2S,3R,4S,5S,6R)-2-{[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-{[(3S,4R,6aR,6bS,8R,11R,14bS)-8-hydroxy-11-(2-hydroxyethyl)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,14b-pentamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,14a,14b-octadecahydro-3-picenyl]oxy}-6-methyltetrahydro-2H-pyran-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]oxy}-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol .
- Benzamide compounds with similar structural motifs .
Uniqueness
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one is unique due to its specific oxepane ring structure and the presence of both hydroxyethyl and trimethyl groups. This combination of structural features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
88195-18-0 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one |
InChI |
InChI=1S/C11H20O3/c1-8-11(2,3)10(13)6-9(4-5-12)7-14-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 |
Clé InChI |
WBCMIXXRRXPIGR-DTWKUNHWSA-N |
SMILES isomérique |
C[C@H]1C(C(=O)C[C@H](CO1)CCO)(C)C |
SMILES canonique |
CC1C(C(=O)CC(CO1)CCO)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14399091.png)
![(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane]](/img/structure/B14399093.png)
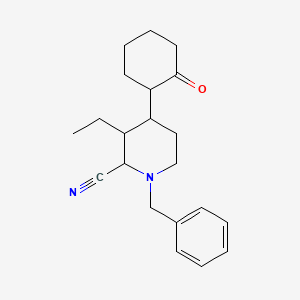
![10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL](/img/structure/B14399099.png)
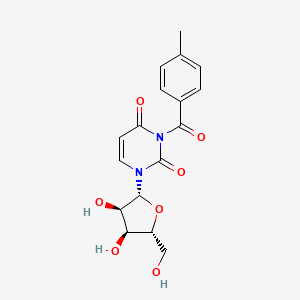
![(7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14399107.png)
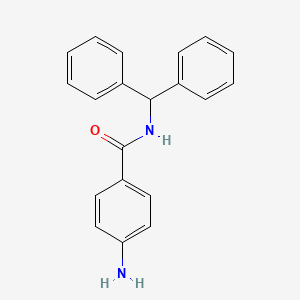
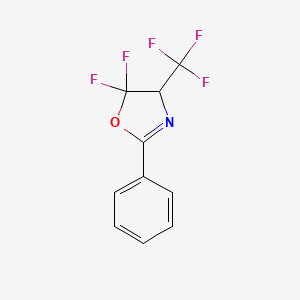
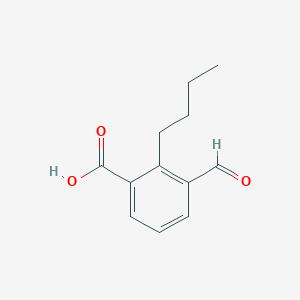

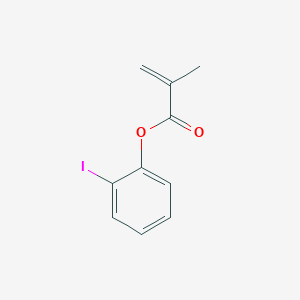


![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)
